![molecular formula C14H32N2O B13740764 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- CAS No. 27215-25-4](/img/structure/B13740764.png)
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- is a chemical compound with the molecular formula C14H32N2O. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a propanediamine backbone with an isooctyloxypropyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- typically involves the reaction of 1,3-propanediamine with 3-(isooctyloxy)propyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In industrial settings, the production of 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production methods often include the use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isooctyloxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
N-Propyl-1,3-propanediamine: Similar in structure but lacks the isooctyloxy group.
1,3-Diaminopropane: A simpler compound with only two amino groups and no additional substituents
Uniqueness
1,3-Propanediamine, N-[3-(isooctyloxy)propyl]- is unique due to the presence of the isooctyloxy group, which imparts specific chemical properties and reactivity. This makes it suitable for specialized applications in various fields .
Properties
CAS No. |
27215-25-4 |
|---|---|
Molecular Formula |
C14H32N2O |
Molecular Weight |
244.42 g/mol |
IUPAC Name |
N'-[3-(6-methylheptoxy)propyl]propane-1,3-diamine |
InChI |
InChI=1S/C14H32N2O/c1-14(2)8-4-3-5-12-17-13-7-11-16-10-6-9-15/h14,16H,3-13,15H2,1-2H3 |
InChI Key |
HEVQBLROGBPURW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Pyrrolidinol, 1-[(4-methylphenyl)sulfonyl]-, 3-(4-methylbenzenesulfonate), (3R)-](/img/structure/B13740683.png)
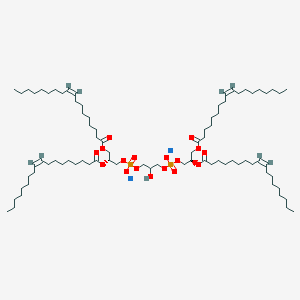

![Benzamide, N-[4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13740701.png)
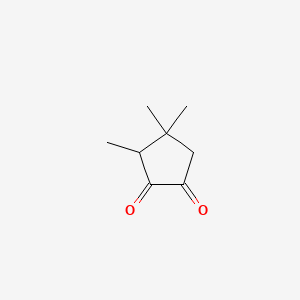
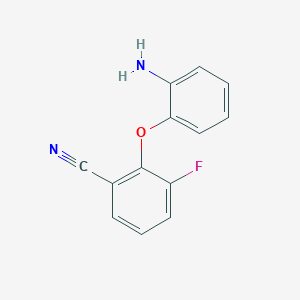
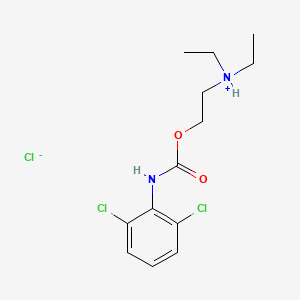
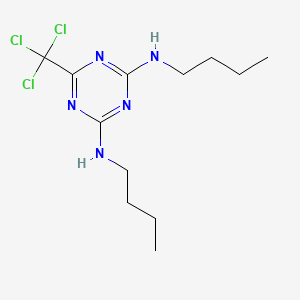

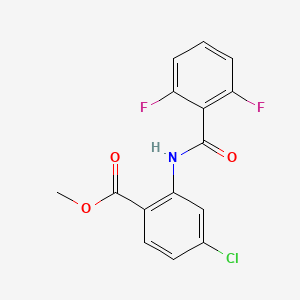
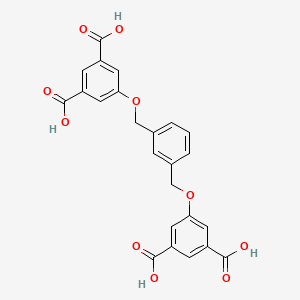
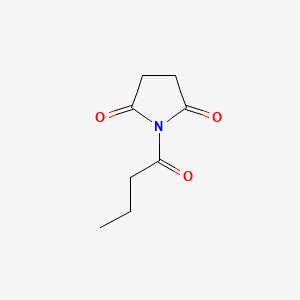
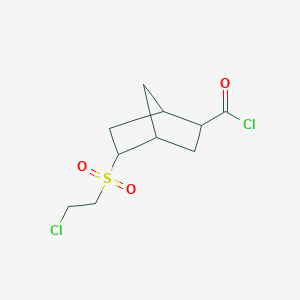
![Tetraisooctyl 2,2',2'',2'''-[thiobis[(butylstannylidyne)bis(thio)]]tetraacetate](/img/structure/B13740740.png)
